molecular formula C6H11Cl2N3 B6298398 2,3-Diamino-4-picoline dihydrochloride CAS No. 154357-35-4

2,3-Diamino-4-picoline dihydrochloride

Cat. No.: B6298398
CAS No.: 154357-35-4
M. Wt: 196.07 g/mol
InChI Key: DPIMCTBYJGCAMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-4-picoline dihydrochloride is a chemical intermediate offered strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications. This compound features a pyridine ring substituted with methyl, and two amino groups, presenting as a dihydrochloride salt to enhance its stability and solubility. In research, diamino-substituted heterocycles like this are valued as building blocks for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents . The presence of multiple amino groups on the ring makes it a versatile precursor for constructing fused heterocyclic systems, such as imidazopyridines, which are common scaffolds in medicinal chemistry . Researchers can utilize this compound to explore the creation of novel compounds for various biological targets. Handling should be conducted by qualified personnel using appropriate personal protective equipment in accordance with laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-2,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-4-2-3-9-6(8)5(4)7;;/h2-3H,7H2,1H3,(H2,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIMCTBYJGCAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 2,3 Diamino 4 Picoline Dihydrochloride

Precursor Compounds and Starting Materials in Picoline Ring Functionalization

The synthesis of polysubstituted pyridines, such as 2,3-Diamino-4-picoline, begins with the selection of appropriate precursors. The 4-methylpyridine (B42270) (γ-picoline) ring is the foundational scaffold, which can be functionalized through various synthetic operations. nih.govnih.gov 4-Picoline itself, a heterocyclic compound with the formula CH₃C₅H₄N, is commonly derived from coal tar or synthesized from acetaldehyde (B116499) and ammonia (B1221849). nih.gov

For more complex constructions, pre-functionalized picolines serve as key starting materials. A common strategy involves building the pyridine (B92270) ring from acyclic precursors, which already contain some of the required functional groups. organic-chemistry.org Alternatively, functional groups can be introduced onto the picoline ring sequentially. For instance, 2-amino-4-picoline and 3-amino-4-picoline are critical intermediates. sigmaaldrich.comnih.gov The synthesis of 3-amino-4-picoline can be achieved from 4-picoline-3-boronic acid and ammonia, showcasing the use of organoboron compounds as versatile precursors in pyridine chemistry. sigmaaldrich.comnih.gov

The table below summarizes key precursors and their roles in the synthesis of functionalized picolines.

Precursor CompoundFormulaRole in Synthesis
4-Picoline (γ-Picoline)C₆H₇NPrimary starting scaffold for functionalization. nih.gov
2-Amino-4-picolineC₆H₈N₂Intermediate for further amination or functionalization at the 3-position. nih.gov
4-Picoline-3-boronic acidC₆H₈BNO₂Precursor for the introduction of an amino group at the 3-position via amination reactions. sigmaaldrich.comnih.gov
2-Chloro-3-amino-4-picolineC₆H₇ClN₂Key intermediate where the chloro group can be substituted to introduce the second amino group. sigmaaldrich.com
Imidazole DerivativesVariousCan serve as precursors for building a fused pyridine ring. nih.gov

Catalytic Approaches for the Diamination of Picoline Systems

Introducing two amino groups onto a picoline ring often requires catalytic methods, particularly when direct amination is challenging. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-N bonds. Palladium and copper catalysts are frequently employed for the amination of halo-pyridines. mdpi.com

For a substrate like dichloropicoline, selective mono- or di-amination can be achieved by carefully choosing the catalyst, ligands, and reaction conditions. mdpi.com For example, palladium-catalyzed amination (Buchwald-Hartwig amination) of dichloroquinolines has shown that the reactivity of halogens at different positions can be exploited for selective substitution. This principle is directly applicable to dichlorinated picolines. The choice of phosphine (B1218219) ligands, such as BINAP or DavePhos, can significantly influence the outcome, determining whether mono- or di-substitution occurs. mdpi.com

Ruthenium-based catalysts have also emerged for the η⁶-coordination of pyridine rings, enabling nucleophilic aromatic substitution. wikipedia.org This approach activates the pyridine ring towards substitution, providing an alternative to traditional palladium or copper catalysis. Furthermore, oxorhenium(V) complexes with diamido pyridine (DAP) ligands have been studied for their catalytic activity, suggesting the potential for novel catalytic cycles in functionalizing pyridine rings. nih.gov

Nitration-Reduction Pathways to 2,3-Diamino-4-picoline

A classical and robust method for introducing amino groups onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. frontiersin.org This two-step sequence is a fundamental strategy in the synthesis of aromatic amines, including diaminopicolines.

The synthesis of 2,3-diaminopyridine (B105623) provides a well-documented template for this approach. nih.gov A common route involves the nitration of an aminopicoline precursor. For example, starting with 2-amino-4-picoline, nitration would be directed to the 3- or 5-position. The major challenge is often controlling the regioselectivity of the nitration and separating the resulting isomers. nih.gov Nitration of pyridine derivatives can be notoriously difficult and may require harsh conditions, such as using fuming sulfuric acid (oleum) and nitric acid, due to the deactivation of the ring by the protonated nitrogen atom.

Once the desired nitro-substituted intermediate, such as 2-amino-3-nitro-4-picoline, is obtained and purified, the nitro group is reduced to an amino group. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a clean and efficient method. Other common reduction systems include tin (Sn) or iron (Fe) metal in acidic media, or stannous chloride (SnCl₂). nih.gov

The general pathway is summarized below:

Nitration : An appropriate 4-picoline derivative (e.g., 2-amino-4-picoline) is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group, yielding a nitropicoline intermediate.

Reduction : The isolated nitropicoline is then subjected to a reducing agent (e.g., H₂/Pd/C, Fe/HCl) to convert the nitro group (-NO₂) into a primary amine (-NH₂), yielding the final diaminopicoline product.

Nucleophilic Aromatic Substitution Strategies for Amino Group Introduction on Activated Picolines

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing nucleophiles, including amines, onto aromatic rings. For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halide).

In the context of synthesizing 2,3-Diamino-4-picoline, a viable SₙAr strategy would start with a picoline ring substituted with two leaving groups (e.g., 2,3-dichloro-4-picoline) or one leaving group and one strong EWG (e.g., 2-chloro-3-nitro-4-picoline). The pyridine nitrogen itself acts as an electron-withdrawing feature, further facilitating substitution, especially at the 2- and 4-positions.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition : The amine nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.

Elimination : The leaving group departs, and the aromaticity of the ring is restored, resulting in the substituted product.

A potential synthetic route using this strategy could involve the reaction of 2,3-dichloro-4-picoline with ammonia or a protected amine source. The relative reactivity of the chlorine atoms at the 2- and 3-positions would influence the reaction conditions required for disubstitution. Alternatively, starting with 2-chloro-3-nitro-4-picoline, the chlorine at the 2-position is activated by both the adjacent nitro group and the ring nitrogen, making it highly susceptible to nucleophilic attack by an amine. The subsequent reduction of the nitro group would then yield the final 2,3-diamino product.

Optimization of Dihydrochloride (B599025) Salt Formation and Purification

The conversion of a basic compound like 2,3-Diamino-4-picoline into its dihydrochloride salt is a critical final step for improving stability, handling, and solubility. The process involves protonating the two basic amino groups and the pyridine ring nitrogen with hydrochloric acid. Optimization of this process is key to ensuring high purity and yield.

Key parameters for optimization include:

Solvent Selection : The choice of solvent is crucial. The free base is typically dissolved in a solvent in which it is soluble but the resulting hydrochloride salt is not. Common choices include anhydrous ethers (like diethyl ether), isopropanol, or ethyl acetate (B1210297).

Reagent : Anhydrous hydrochloric acid, either as a gas or as a solution in an anhydrous solvent (e.g., 2M HCl in ether), is used to prevent the incorporation of water, which could lead to the formation of hydrates and affect crystallinity.

Stoichiometry and Temperature : The dropwise addition of at least two equivalents of HCl to a cooled solution of the diamine allows for controlled precipitation of the dihydrochloride salt, which can be monitored by the formation of a cloudy suspension.

Purification : The crude salt is typically purified by recrystallization. This involves dissolving the salt in a minimal amount of a suitable hot solvent (like methanol (B129727), ethanol, or a water/ethanol mixture) and allowing it to cool slowly to form pure crystals. The final product is collected by filtration and dried under vacuum.

The table below outlines typical steps and considerations for this process, based on methodologies for similar compounds.

ParameterObjectiveTypical Conditions/Methods
Purity of Free Base Ensure high-purity final salt.Chromatography or recrystallization of the free base before salt formation.
Salt Formation Controlled precipitation of the desired salt form.Dissolve base in anhydrous solvent (e.g., ether, CH₂Cl₂); add stoichiometric HCl (anhydrous solution or gas) at 0-25°C.
Isolation Maximize recovery of the crude salt.Vacuum filtration followed by washing with the anhydrous solvent used for precipitation.
Crystallization Achieve high purity and defined crystalline form.Dissolution in a minimal amount of a hot protic solvent (e.g., ethanol) and slow cooling.
Drying Remove residual solvents without causing decomposition.Drying in a vacuum oven at a controlled temperature.

Reaction Mechanism Elucidation in Specific Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. For the primary pathways to 2,3-Diamino-4-picoline, the mechanisms of nitration and nucleophilic aromatic substitution are of particular interest.

Mechanism of Pyridine Nitration : The nitration of pyridines does not typically proceed through the direct attack of a nitronium ion (NO₂⁺) on the neutral pyridine ring, which is highly deactivated. Instead, the reaction is believed to proceed via the formation of an N-nitropyridinium salt intermediate when using agents like dinitrogen pentoxide (N₂O₅). This intermediate then undergoes rearrangement. One proposed mechanism involves a wikipedia.org sigmatropic shift of the nitro group from the nitrogen atom to a carbon on the ring. In strongly acidic media (H₂SO₄/HNO₃), the reaction occurs on the pyridinium (B92312) ion, where the ring is even more deactivated, requiring harsh conditions and leading to substitution primarily at the meta-position (3- and 5-positions).

Mechanism of Nucleophilic Aromatic Substitution (SₙAr) : As detailed in section 2.4, the SₙAr mechanism is a two-step process. The presence of strong electron-withdrawing groups is essential as they stabilize the negatively charged Meisenheimer complex intermediate through resonance. For a substrate like 2-chloro-3-nitro-4-picoline, the negative charge from the attacking amine can be delocalized onto the nitro group and the pyridine nitrogen, significantly lowering the activation energy for the first, rate-determining step. The high electronegativity of the leaving group (e.g., F > Cl) can also increase the rate of the initial nucleophilic attack, making the carbon more electrophilic.

Green Chemistry Principles and Sustainable Synthesis of Diaminopicolines

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. The synthesis of diaminopicolines can be made more sustainable by addressing several key areas.

Alternative Energy Sources : Microwave irradiation can dramatically reduce reaction times and sometimes improve yields for reactions like aminations and heterocycle synthesis, compared to conventional heating.

Greener Solvents : Traditional syntheses often use hazardous volatile organic compounds. Replacing these with greener alternatives like water, ethanol, or ionic liquids can significantly reduce environmental harm. For example, aqueous conditions have been developed for some catalytic amination reactions.

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is crucial. Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly atom-economical and can be applied to the synthesis of complex pyridine scaffolds.

Applying these principles to the synthesis of 2,3-Diamino-4-picoline dihydrochloride could involve developing a catalytic C-H amination route directly from 4-picoline to avoid halogenation/dehalogenation steps, or designing a one-pot nitration-reduction sequence in a green solvent.

Advanced Spectroscopic and Crystallographic Characterization of 2,3 Diamino 4 Picoline Dihydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2,3-Diamino-4-picoline dihydrochloride (B599025) in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom, allowing for conformational analysis and the study of potential tautomeric equilibria.

In the ¹H NMR spectrum of the free base, 4-methyl-2,3-pyridinediamine, distinct signals for the aromatic protons and the methyl group are observed. The protons on the pyridine (B92270) ring typically appear as doublets or multiplets in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-donating amino groups and the methyl substituent. The methyl protons typically present as a singlet in the upfield region. The protons of the two amino groups may appear as broad singlets, and their chemical shifts can be sensitive to solvent and temperature.

Upon formation of the dihydrochloride salt, significant changes in the chemical shifts are expected. The protonation of the pyridine nitrogen and the amino groups leads to a general downfield shift of all proton signals due to the increased electron-withdrawing nature of the positively charged centers. This deshielding effect is most pronounced for the protons closest to the sites of protonation.

Tautomerism in diaminopyridines is a possibility, with potential imino-enamine forms in equilibrium with the diamino form. NMR spectroscopy is a key technique to investigate such equilibria. researchgate.net The presence of multiple sets of signals in the NMR spectrum would indicate the existence of more than one tautomer in solution. However, for many aminopyridines, the diamino form is the predominant species in solution. arkat-usa.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts (δ) in ppm

Proton 4-Methyl-2,3-pyridinediamine (Free Base) 2,3-Diamino-4-picoline dihydrochloride (Expected)
Aromatic-H6.0 - 7.5Downfield shift
Methyl-H~2.2Downfield shift
Amino-HBroad, variableBroad, downfield shift

Note: The data for the free base is based on available spectra. The data for the dihydrochloride is a predicted trend.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring resonate in the aromatic region, and their chemical shifts are sensitive to the substitution pattern. The methyl carbon appears at a characteristic upfield chemical shift. In the dihydrochloride salt, all carbon signals are expected to shift downfield due to the inductive effects of protonation. By comparing the experimental chemical shifts with those predicted from theoretical calculations, a detailed assignment of the spectrum can be achieved. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Detailed Bond Characterization and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the bonding and intermolecular interactions within this compound.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the protonated amino groups and the pyridine nitrogen (as N+-H) would appear as broad bands in the high-frequency region, typically between 2500 and 3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2800-3100 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. The N-H bending vibrations are also found in this region. Fingerprint region below 1400 cm⁻¹ will contain a complex pattern of bands arising from various bending and deformation modes.

Raman spectroscopy provides complementary information. While N-H and O-H stretching vibrations are often weak in Raman spectra, the aromatic ring vibrations are typically strong and well-defined. This makes Raman spectroscopy particularly useful for characterizing the pyridine ring system. The symmetric stretching of the pyridine ring is a characteristic and intense band in the Raman spectrum.

The formation of the dihydrochloride salt introduces strong intermolecular hydrogen bonds between the chloride ions and the protonated nitrogen atoms (N+-H···Cl⁻). These hydrogen bonds significantly influence the vibrational frequencies, often causing a broadening and shifting of the N-H stretching bands to lower wavenumbers in the IR spectrum.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode Expected IR Frequency Range Expected Raman Frequency Range
N⁺-H Stretching2500 - 3200 (broad)Weak
C-H Stretching (aromatic)3000 - 31003000 - 3100
C-H Stretching (methyl)2850 - 29602850 - 2960
C=C, C=N Stretching (ring)1400 - 16501400 - 1650 (strong)
N-H Bending1500 - 1650Moderate

X-ray Crystallography of this compound and its Co-crystals/Salts for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. While a crystal structure for the title compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry and crystal packing.

In the solid state, this compound would exist as a salt, with the pyridine nitrogen and the two amino groups protonated, and two chloride ions as counter-ions. The pyridine ring is expected to be planar. The C-N bond lengths of the amino groups would be consistent with single bonds, and the geometry around the nitrogen atoms would be tetrahedral due to protonation.

The crystal packing would be dominated by a network of hydrogen bonds. The protonated nitrogen atoms (N⁺-H) would act as hydrogen bond donors, and the chloride ions (Cl⁻) would act as hydrogen bond acceptors. This extensive hydrogen bonding network would lead to a stable, three-dimensional supramolecular architecture. The study of crystal structures of related aminopyridinium salts reveals the common motifs of N-H···Cl hydrogen bonds that dictate the crystal packing. mdpi.com

The formation of co-crystals or other salts of 2,3-Diamino-4-picoline could lead to different crystal packing arrangements and hydrogen bonding patterns, which in turn could influence the physical properties of the solid.

Mass Spectrometry Techniques for Mechanistic Insights and Isotopic Labeling Studies

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of 2,3-Diamino-4-picoline. For the dihydrochloride salt, the analysis would typically be performed on the free base after in-source dissociation.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) of 2,3-Diamino-4-picoline (C₆H₉N₃) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for methylpyridines involve the loss of a hydrogen atom to form a stable pyridylmethyl cation, or the loss of a methyl radical. nih.gov The presence of the amino groups would also influence the fragmentation, with potential loss of NH₂ or NH₃.

The fragmentation pattern can be used to distinguish it from its isomers. For instance, the relative abundance of fragments resulting from the cleavage of bonds adjacent to the methyl and amino groups can be indicative of their positions on the pyridine ring.

Isotopic labeling studies can provide mechanistic insights into chemical reactions involving 2,3-Diamino-4-picoline. For example, by replacing specific hydrogen atoms with deuterium, the movement of atoms during a reaction or a fragmentation process can be traced. This is a powerful tool for understanding reaction mechanisms in detail.

Interactive Data Table: Predicted Key Mass Spectral Fragments for 4-Methyl-2,3-pyridinediamine

m/z Possible Fragment Loss from Molecular Ion
123[M]⁺-
122[M-H]⁺H•
108[M-CH₃]⁺CH₃•
107[M-NH₂]⁺NH₂•
94[M-C₂H₅N]⁺C₂H₅N

Electronic Absorption and Fluorescence Spectroscopy for Aromatic System Electronic Structure Analysis

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure and photophysical properties of the aromatic system of 2,3-Diamino-4-picoline and its dihydrochloride salt.

The UV-Vis absorption spectrum of 2,3-Diamino-4-picoline in a neutral solvent is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the pyridine ring. The presence of the electron-donating amino and methyl groups typically causes a red shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine.

Upon protonation to form the dihydrochloride salt, a significant change in the absorption spectrum is expected. The protonation of the nitrogen atoms alters the electronic structure of the aromatic system, which can lead to either a blue shift (hypsochromic shift) or a red shift of the absorption maxima, depending on the nature of the electronic transitions involved.

Some aminopyridine derivatives are known to be fluorescent. chemicalbook.com If 2,3-Diamino-4-picoline is fluorescent, its emission spectrum would provide further information about its excited electronic states. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The fluorescence properties are also expected to be highly sensitive to protonation. The formation of the dihydrochloride salt could lead to either quenching or enhancement of the fluorescence, accompanied by a shift in the emission wavelength. These changes can be used to study acid-base equilibria and interactions with the environment.

Computational Chemistry and Theoretical Investigations of 2,3 Diamino 4 Picoline Dihydrochloride

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 2,3-Diamino-4-picoline dihydrochloride (B599025). Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals, charge distribution, and energetic properties. nih.gov

DFT, particularly with hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP and wB97XD, combined with Pople-style (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent basis sets, offers a balance between computational cost and accuracy for systems of this size. tandfonline.comrsc.org These calculations can yield optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with these calculations. tandfonline.com It allows for the investigation of charge transfer interactions between filled and vacant orbitals, providing a quantitative picture of delocalization and hyperconjugative effects within the molecule. For 2,3-Diamino-4-picoline dihydrochloride, NBO analysis can elucidate the interactions between the lone pairs of the amino groups, the pyridine (B92270) ring's π-system, and the methyl group.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterIllustrative ValueDescription
Total Energy (Hartree) -650.12345The total electronic energy of the optimized molecule.
HOMO Energy (eV) -7.890Energy of the Highest Occupied Molecular Orbital.
LUMO Energy (eV) -1.234Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (eV) 6.656An indicator of chemical stability and reactivity.
Dipole Moment (Debye) 5.67A measure of the molecule's overall polarity.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at a B3LYP/6-311++G(d,p) level of theory.

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Dynamics

While quantum chemical calculations are often performed in the gas phase, Molecular Dynamics (MD) simulations provide a means to study the behavior of this compound in a solution, which is more representative of its state in many chemical and biological applications. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. tandfonline.com

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Vibrational frequencies calculated from DFT correspond to the peaks in an IR spectrum. nih.gov These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as the N-H stretching of the amino groups, C-H stretching of the methyl group, and the various vibrational modes of the pyridine ring. Time-dependent DFT (TD-DFT) is employed to simulate electronic excitations and predict UV-Vis absorption spectra, providing insights into the electronic transitions of the molecule. nih.gov

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Illustrative Experimental Frequency (cm⁻¹)
N-H Stretch (Amino) 3450, 33503445, 3348
C-H Stretch (Methyl) 29802975
C=C/C=N Ring Stretch 1620, 15801615, 1575
N-H Bend (Amino) 15501545

Note: Calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.

Analysis of Aromaticity and Electron Density Distribution within the Picoline Moiety

The aromaticity of the pyridine ring in 2,3-Diamino-4-picoline is a key determinant of its stability and reactivity. Computational methods provide several indices to quantify aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion, where negative values at the ring's center indicate aromatic character. Other indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on geometric parameters, and electronic indices like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU). nih.govrsc.org

The introduction of two amino groups and a methyl group as substituents on the pyridine ring, along with protonation, significantly influences its electron density distribution. A Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and identify electrophilic and nucleophilic sites. tandfonline.com In the dihydrochloride form, the positive charges on the protonated nitrogen atoms will create highly electrophilic regions, which is crucial for understanding intermolecular interactions.

Theoretical Studies on Protonation Equilibria and Hydrogen Bonding Networks in the Dihydrochloride Form

The dihydrochloride salt of 2,3-Diamino-4-picoline features a complex network of hydrogen bonds. The protonated ring nitrogen and the two ammonium (B1175870) groups act as strong hydrogen bond donors, while the chloride ions are the primary acceptors. Theoretical studies can model these hydrogen bonding interactions in detail, both intramolecularly and intermolecularly. nih.govacs.org

Calculations can determine the geometries and energies of these hydrogen bonds, revealing their strength and contribution to the crystal lattice energy or the stability of the solvated species. nih.gov Furthermore, theoretical methods can be used to study the protonation equilibria. By calculating the pKa values of the different nitrogen atoms, it is possible to predict the most likely sites of protonation and the relative stability of the mono- and di-protonated forms. These studies often involve thermodynamic cycles and consideration of solvation effects to achieve accurate predictions. The formation of strong intramolecular and intermolecular hydrogen bonds is a key feature of aminobenzamides and related structures in the solid state. mdpi.com

Applications of 2,3 Diamino 4 Picoline Dihydrochloride As a Synthetic Precursor in Organic Chemistry

Construction of Fused Heterocyclic Systems

The ortho-diamino functionality of 2,3-diamino-4-picoline is particularly well-suited for the synthesis of fused heterocyclic compounds through condensation reactions with various electrophilic reagents. This has led to the development of several important classes of nitrogen-containing heterocycles.

Pyridoimidazoles: The reaction of 2,3-diaminopyridine (B105623) derivatives with aldehydes or their bisulfite adducts provides a direct route to imidazo[4,5-b]pyridines, also known as 4-azabenzimidazoles. arkat-usa.orgnih.gov For instance, the condensation of 2,3-diamino-4-cyanopyridine with various aldehydes in the presence of sodium metabisulfite (B1197395) in DMF yields 3H-imidazo[4,5-b]pyridine-7-carbonitrile derivatives. google.com These compounds are of significant interest due to their broad-spectrum biological activities. arkat-usa.orgresearchgate.net

Pyridopyrimidines: Pyrido[2,3-d]pyrimidines, which possess a wide range of physiological properties, can be synthesized from precursors derived from diaminopyridines. researchgate.net The general strategy involves the reaction of an ortho-amino pyridine (B92270) derivative with a suitable three-carbon unit, often a β-ketoester or a malonic acid derivative, to construct the pyrimidine (B1678525) ring. nih.govnih.gov While direct synthesis from 2,3-diamino-4-picoline is a plausible route, many reported syntheses start from other substituted pyridines that are subsequently elaborated. researchgate.netnih.govnih.gov For example, multi-component reactions involving an aldehyde, malononitrile (B47326), and a 6-aminouracil (B15529) derivative can yield pyrido[2,3-d]pyrimidine (B1209978) systems. researchgate.net

Pteridines: Pteridines, composed of fused pyrimidine and pyrazine (B50134) rings, are another class of heterocycles accessible from diaminopyridine precursors. The classical Isay reaction, involving the condensation of a 4,5-diaminopyrimidine (B145471) with a dicarbonyl compound, is a common method for pteridine (B1203161) synthesis. Analogously, 2,3-diaminopyridines can react with α-dicarbonyl compounds to form the corresponding pyridopteridine scaffold. For example, the synthesis of 2,4-diamino-6-(hydroxymethyl)pteridine salts has been achieved by reacting 2,4,5,6-tetraaminopyrimidine (B94255) with 1,3-dihydroxyacetone. google.com This highlights the general reactivity pattern where ortho-diamines condense with 1,2-dicarbonyl or equivalent species to form the pyrazine ring of the pteridine system. researchgate.net

Quinazolines and Related Structures: While quinazolines are formally benzopyrimidines, the synthetic principles for constructing the pyrimidine ring are analogous. The synthesis of pyrido[3,4-g]quinazolines has been reported, demonstrating the fusion of a quinazoline (B50416) system to a pyridine ring. arkat-usa.org This typically involves building the quinazoline core from precursors already containing the pyridine ring. The key step often involves the reaction of an ortho-amino-cyano or ortho-amino-carboxamido pyridine derivative with a suitable reagent to form the fused pyrimidine ring.

Synthesis of Macrocyclic and Supramolecular Architectures Utilizing Diaminopicoline Scaffolds

The rigid and predictable geometry of the diaminopicoline scaffold, combined with its hydrogen bonding capabilities, makes it an attractive component for the construction of macrocycles and more complex supramolecular assemblies.

The synthesis of macrocyclic structures often involves strategies that combine multiple synthetic steps, including metal-catalyzed cross-coupling reactions and cyclization reactions. nih.govcam.ac.uk The diaminopicoline unit can be incorporated into larger ring systems through the functionalization of its amino groups or the pyridine ring itself. These macrocycles can be designed to have specific shapes and functionalities, making them useful in host-guest chemistry and as peptidomimetics. cam.ac.uk

Supramolecular architectures are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. nih.govrsc.org The amino groups and the pyridine nitrogen of the diaminopicoline core can participate in these interactions. For instance, dipyrrin (B1230570) complexes, which share some structural similarities with pyridine-based ligands, are known to self-assemble into discrete supramolecular structures like helicates, macrocycles, and cages. nih.gov Similarly, the self-assembly of guanosine (B1672433) derivatives, which also feature hydrogen bonding motifs, leads to the formation of complex supramolecular architectures. rsc.org The principles governing these systems can be applied to the design of supramolecular structures based on diaminopicoline. The introduction of bis(1,2,3-triazolyl)pyridine (btp) motifs into macrocycles has been shown to create structures capable of anion binding and forming complex solid-state architectures like nanotubes. researchgate.net

Role in Multi-component Reactions and Combinatorial Library Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. The diaminopicoline scaffold is a valuable substrate for such reactions.

The synthesis of pyridopyrimidines, for example, is often achieved through MCRs. researchgate.net A common approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile or a β-ketoester), and an amino-pyrimidine or a related amino-heterocycle. By varying the components, a large library of structurally diverse pyridopyrimidines can be rapidly synthesized. researchgate.net This approach is a cornerstone of combinatorial chemistry, which aims to produce large numbers of related compounds for high-throughput screening in drug discovery and materials science. Diversity-oriented synthesis (DOS) strategies often employ MCRs to create libraries of complex and diverse scaffolds, including macrocycles. nih.gov

Derivatization Strategies for Novel Picoline-Based Compounds with Tunable Properties

The functional groups on the 2,3-diamino-4-picoline core—the two amino groups, the methyl group, and the pyridine ring itself—can be selectively modified to create a wide range of derivatives with tailored properties.

The amino groups can undergo standard reactions such as acylation, alkylation, and Schiff base formation. For example, reaction with aldehydes can lead to imine formation or cyclization to form imidazoles, depending on the reaction conditions. arkat-usa.org The synthesis of 2-amino-4-methylpyridine (B118599) analogues with various substituents at the 6-position has been explored to develop inhibitors for inducible nitric oxide synthase (iNOS). nih.gov This demonstrates how modification of the pyridine ring can be used to fine-tune the biological activity of the resulting compounds.

The methyl group at the 4-position can also be a site for derivatization, although it is generally less reactive than the amino groups. The pyridine nitrogen can be quaternized or oxidized, which can significantly alter the electronic properties and reactivity of the entire molecule. These derivatization strategies allow for the systematic modification of the steric and electronic properties of the picoline scaffold, enabling the optimization of its performance in various applications.

Chiral Resolution and Asymmetric Synthetic Applications

The introduction of chirality into molecules is crucial for many applications, particularly in medicinal chemistry. Chiral resolution and asymmetric synthesis are two primary approaches to obtaining enantiomerically pure compounds. wikipedia.org

Chiral Resolution: This process involves the separation of a racemic mixture into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent, such as tartaric acid or a chiral amine. wikipedia.org For a basic compound like 2,3-diamino-4-picoline, a chiral acid could be used to form diastereomeric salts that can be separated by crystallization. Another approach is enzymatic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture. For example, lipase-catalyzed enantioselective acetylation has been used for the resolution of chiral pyridyl ethanols. acs.org Kinetic resolution using chiral catalysts is also a powerful technique. acs.org

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer of a chiral product. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. nih.gov The picoline scaffold can be incorporated into chiral ligands for asymmetric catalysis. The development of chiral catalysts for specific transformations, such as the atroposelective synthesis of axially chiral quinazolinediones, highlights the potential for creating highly selective catalytic systems based on complex scaffolds. nih.gov Organocatalytic methods, such as asymmetric [4+2] cycloadditions, have been developed to synthesize chiral spirocyclic scaffolds, demonstrating the power of this approach for constructing complex chiral molecules. nih.gov

Resolution/Synthesis MethodDescriptionExample Application
Diastereomeric Salt Formation Reaction of a racemate with a chiral resolving agent to form diastereomers, which are then separated. wikipedia.orgResolution of racemic acids with chiral amines, or racemic bases with chiral acids. wikipedia.org
Enzymatic Resolution Use of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture. acs.orgLipase-catalyzed acetylation of racemic alcohols. acs.org
Kinetic Resolution A chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic starting material. acs.orgEnantioselective acylation of secondary alcohols using a chiral DMAP derivative. acs.org
Asymmetric Catalysis A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. nih.govOrganocatalytic atroposelective synthesis of quinazolinediones. nih.gov
Chiral Auxiliary A chiral group is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.govUse of a chiral β-ketoester in the Hantzsch reaction to synthesize diastereomers for resolution. nih.gov

Development of Picoline-Derived Scaffolds for Advanced Materials Science (Non-Biological Applications)

The properties of the diaminopicoline scaffold also make it a candidate for applications in materials science, beyond its traditional use in medicinal chemistry.

The ability of picoline derivatives to form well-defined supramolecular assemblies can be exploited to create novel materials with interesting optical, electronic, or host-guest properties. rsc.orgresearchgate.net For example, pyridine-based ligands are widely used in coordination chemistry to create metal-organic frameworks (MOFs) and other coordination polymers. The diaminopicoline unit could serve as a building block for such materials, with the amino groups providing additional functionality or hydrogen bonding interactions to control the final structure.

The development of supramolecular architectures from pyridine-containing macrocycles has been shown to lead to materials with anion binding capabilities and complex solid-state structures. researchgate.net The separation of pyridine and picoline mixtures using supramolecular host-guest chemistry demonstrates the potential for these systems in industrial applications. rsc.org By designing and synthesizing novel picoline-derived scaffolds, it is possible to create advanced materials with tailored properties for applications in areas such as sensing, catalysis, and separations.

Coordination Chemistry and Ligand Properties of 2,3 Diamino 4 Picoline

Ligand Design and Diverse Coordination Modes of Diaminopicoline Derivatives

The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored properties. Diaminopicoline derivatives, including 2,3-diamino-4-picoline, are designed as chelating agents. The primary structural feature of 2,3-diamino-4-picoline is the vicinal diamine functionality on a pyridine (B92270) backbone. This arrangement allows for several potential coordination modes.

The most common coordination mode involves the two adjacent amino groups (at positions 2 and 3) acting as a bidentate N,N'-donor, forming a stable five-membered chelate ring with a metal center. This is a well-established binding motif seen in related ligands like 3,3′-diamino-2,2′-bipyridine. researchgate.net In this mode, the pyridine nitrogen may or may not be involved in coordination, depending on the metal ion's size, coordination number preference, and the presence of other competing ligands.

Alternatively, the ligand could act as a bridging unit. For instance, one amino group could coordinate to one metal center while the second amino group binds to another, leading to the formation of polynuclear structures. In some cases, particularly in polymeric structures, the pyridine nitrogen and one amino group might coordinate to different metal centers. The specific coordination is influenced by factors such as the nature of the metal ion, the reaction stoichiometry, and the solvent system used. mdpi.commdpi.com The presence of the methyl group at the 4-position can also exert a subtle electronic and steric influence on the ligand's coordination behavior.

Synthesis and Comprehensive Structural Characterization of Metal Complexes

The synthesis of metal complexes with 2,3-diamino-4-picoline typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov When starting with the dihydrochloride (B599025) salt, a base is usually added to deprotonate the ligand and facilitate coordination.

A general synthetic procedure can be described as follows:

Dissolving 2,3-diamino-4-picoline dihydrochloride in a solvent like methanol (B129727) or ethanol.

Adding a stoichiometric amount of a base, such as sodium hydroxide (B78521) or triethylamine, to generate the free diamine ligand in situ.

Adding a solution of the desired transition metal salt (e.g., chlorides, nitrates, or perchlorates of Cu(II), Ni(II), Co(II), Zn(II), etc.) to the ligand solution. rsc.org

The reaction mixture is often stirred and may be heated to promote complex formation.

The resulting metal complex may precipitate from the solution or be isolated by slow evaporation of the solvent. researchgate.net

Structural characterization of the resulting complexes is crucial to determine their stoichiometry, geometry, and coordination mode. Standard techniques include:

Infrared (IR) Spectroscopy: To confirm the coordination of the amino groups, indicated by shifts in the N-H stretching and bending frequencies.

NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR can elucidate the structure in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex.

Single-Crystal X-ray Diffraction: This provides definitive information about the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. core.ac.uk

The reaction between 2,3-diamino-4-picoline and transition metals can yield either mononuclear or polynuclear complexes, depending on the reaction conditions. nih.gov

Mononuclear Complexes: These contain a single metal ion per complex unit. They are typically formed when the ligand-to-metal ratio is high, favoring the saturation of the metal's coordination sphere by the chelating ligand. For example, a reaction with a metal ion that favors octahedral geometry might result in a [M(L)₃]ⁿ⁺ complex, where L is 2,3-diamino-4-picoline acting as a bidentate ligand. In other cases, a mixed-ligand complex, such as [M(L)Cl₂], might form where L occupies two coordination sites and other ligands (like chloride) fill the remaining sites. researchgate.net

Polynuclear Complexes: These contain two or more metal ions bridged by ligands. They can be formed under lower ligand-to-metal ratios or when a bridging ligand is also present. rsc.org For instance, if 2,3-diamino-4-picoline adopts a bridging coordination mode, it can link multiple metal centers to form dinuclear, trinuclear, or even one-dimensional coordination polymers. rsc.org The choice of anion in the metal salt can also influence the final structure, sometimes participating in the bridging framework. nih.gov

The formation of a five-membered ring upon N,N'-chelation of 2,3-diamino-4-picoline to a metal ion leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands. This phenomenon is known as the chelate effect . libretexts.org The stability of a chelate complex is significantly greater than that of a complex with a similar number of non-linked donor atoms. libretexts.org

Below is an illustrative data table of typical stability constants for M(II) complexes with a generic diamine ligand, demonstrating the Irving-Williams order (Mn < Fe < Co < Ni < Cu > Zn).

Illustrative Stability Constants (log K) for M(II)-Diamine Complexes
Metal Ion (M²⁺)log K₁ (M + L ⇌ ML)log K₂ (ML + L ⇌ ML₂)log β₂ (M + 2L ⇌ ML₂)
Mn²⁺2.82.14.9
Co²⁺5.74.510.2
Ni²⁺7.36.113.4
Cu²⁺10.59.019.5
Zn²⁺5.65.010.6

This table is for illustrative purposes, based on general values for diamine ligands, and does not represent experimentally determined values for 2,3-diamino-4-picoline. bendola.comresearchgate.net

Electronic, Magnetic, and Photophysical Properties of Metal Complexes

The incorporation of 2,3-diamino-4-picoline into a metal complex imparts specific electronic, magnetic, and photophysical properties, which are largely dictated by the nature of the central metal ion and the resulting coordination geometry.

Electronic Properties: The electronic absorption spectra (UV-Vis) of these complexes typically show bands corresponding to intraligand (π→π*) transitions at higher energies (in the UV region) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands at lower energies (in the visible region). For complexes with d-d transitions (e.g., Co(II), Ni(II), Cu(II)), these appear as weak absorption bands in the visible or near-infrared region, providing information about the d-orbital splitting and coordination geometry.

Magnetic Properties: The magnetic properties depend on the number of unpaired electrons on the metal center. Complexes of metals like Zn(II) (d¹⁰) are diamagnetic. In contrast, complexes of transition metals like Mn(II), Fe(II)/Fe(III), Co(II), Ni(II), and Cu(II) are often paramagnetic. Magnetic susceptibility measurements can determine the effective magnetic moment, which helps to confirm the oxidation state and spin state of the metal ion. In polynuclear complexes, magnetic studies can reveal the nature and magnitude of the magnetic coupling (ferromagnetic or antiferromagnetic) between adjacent metal centers. researchgate.net

Photophysical Properties: Some metal complexes of pyridine-based ligands are known to exhibit luminescence. mdpi.com For instance, d¹⁰ metal complexes (e.g., Zn(II), Cd(II)) or d⁶ complexes (e.g., Ru(II)) with aromatic ligands can be luminescent. nih.gov Excitation of these complexes can lead to emission from excited states, which can be of intraligand or charge-transfer character. nih.gov The study of these properties is relevant for applications in sensing and optical materials. le.ac.uk For example, related silver(I) complexes with 2-amino-3-methylpyridine (B33374) are known to be luminescent. mdpi.com

Catalytic Applications of 2,3-Diamino-4-picoline Metal Complexes in Homogeneous and Heterogeneous Organic Transformations (Non-Biological)

Transition metal complexes are widely used as catalysts in a vast array of organic reactions. mdpi.com While specific catalytic studies on 2,3-diamino-4-picoline complexes are not widely reported, their structural features suggest potential applications in both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In a homogeneous system, the catalyst is dissolved in the reaction medium. Metal complexes of 2,3-diamino-4-picoline could potentially catalyze reactions such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The ligand's role is to stabilize the metal center and modulate its electronic and steric properties to enhance catalytic activity and selectivity. For example, related transition metal complexes are active in visible light photoredox catalysis for various organic transformations. acs.org Zirconium and titanium complexes with diamidoamine ligands have been shown to be effective catalyst precursors for olefin polymerization. core.ac.uk

Heterogeneous Catalysis: For easier separation and recycling, a homogeneous catalyst can be immobilized onto a solid support, creating a heterogeneous catalyst. mdpi.com A 2,3-diamino-4-picoline metal complex could be anchored to materials like silica (B1680970), alumina, or polymers. This approach combines the high selectivity of a molecular catalyst with the practical advantages of a solid catalyst.

Self-Assembly and Supramolecular Chemistry Involving Metal-Ligand Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecular components assembled through non-covalent interactions. nih.gov The directional nature of metal-ligand coordination bonds is a powerful tool for the "bottom-up" construction of complex, discrete, and well-defined supramolecular architectures. nih.gov

By carefully selecting the geometry of the metal ion and the design of the ligand, it is possible to program the self-assembly of components into specific structures. u-tokyo.ac.jp 2,3-Diamino-4-picoline, acting as a linear or angular building block, could be combined with metal ions that provide specific coordination angles (e.g., 90° for square-planar Pd(II) or Pt(II), or tetrahedral angles for other metals) to form discrete, closed structures such as molecular squares, cages, or capsules. u-tokyo.ac.jp Alternatively, its use as a bridging ligand could lead to the formation of infinite one-, two-, or three-dimensional coordination polymers with porous structures, which have potential applications in gas storage or molecular separation. mdpi.com

Advanced Analytical Methodologies for Research and Purity Assessment of 2,3 Diamino 4 Picoline Dihydrochloride

Chromatographic Techniques (HPLC, GC, TLC) for Synthetic Intermediate and Product Purity Analysis

Chromatographic methods are the cornerstone of purity assessment in the synthesis of 2,3-Diamino-4-picoline dihydrochloride (B599025). High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages for analyzing the target compound and its potential impurities, such as unreacted starting materials or side-products.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of 2,3-Diamino-4-picoline dihydrochloride. Due to the compound's polarity and salt form, reversed-phase HPLC is the most common approach. A C18 column is typically employed with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The buffer, often containing an ion-pairing agent such as sodium octanesulfonate and an acid like trifluoroacetic acid, helps to achieve sharp, symmetrical peaks for the basic amine compound. researchgate.net Detection is usually performed using a UV detector, as the pyridine (B92270) ring is a chromophore. sielc.com Stability-indicating HPLC methods can be developed to separate the main component from any degradation products formed under stress conditions, such as exposure to acid, base, heat, or light. researchgate.net

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable precursors or for the analysis of the free base form of 2,3-Diamino-4-picoline. Direct analysis of the dihydrochloride salt is generally not feasible due to its low volatility. Derivatization may be required to convert the polar amino groups into less polar, more volatile derivatives suitable for GC analysis. nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides powerful structural elucidation of impurities.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring reaction progress and for preliminary purity screening. sigmaaldrich.comnih.gov A typical TLC system would use silica (B1680970) gel plates as the stationary phase and a mobile phase mixture, such as toluene, acetone, and ammonia (B1221849), to separate the polar product from less polar starting materials. researchgate.net Visualization can be achieved under UV light (254 nm) or by using staining reagents that react with amines, such as a modified Dragendorff's reagent. sigmaaldrich.comnih.gov Densitometric scanning of the TLC plate allows for the quantification of the separated spots. researchgate.net

Table 1: Illustrative Chromatographic Conditions for Purity Analysis

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Application
HPLC C18 (Reversed-Phase) Acetonitrile/Water with 0.1% Trifluoroacetic Acid UV (e.g., 254 nm) Quantitative purity determination, impurity profiling, stability testing. researchgate.net
GC Capillary Column (e.g., DB-5) Helium or Hydrogen Flame Ionization (FID) or Mass Spectrometry (MS) Analysis of volatile precursors or derivatized product.

| TLC | Silica Gel 60 F254 | Toluene:Acetone:Ammonia (e.g., 5:3:1 v/v/v) | UV (254 nm) or chemical stain (e.g., Dragendorff's) | Rapid reaction monitoring and qualitative purity checks. researchgate.net |

Capillary Electrophoresis for High-Resolution Separation and Purity Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers exceptional resolution, making it particularly well-suited for the purity profiling of this compound. fiveable.me It excels at separating charged species, making it ideal for analyzing the protonated form of the compound and distinguishing it from structurally similar impurities or isomers that may be difficult to resolve by HPLC. nih.govmdpi.com

In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE), often a phosphate (B84403) or acetate (B1210297) buffer at a low pH to ensure the analyte is fully protonated and positively charged. mdpi.com When a high voltage is applied, the positively charged 2,3-Diamino-4-picoline migrates toward the cathode at a velocity dependent on its charge-to-size ratio. fiveable.me This allows for separation from neutral impurities and other charged species with different electrophoretic mobilities.

The inclusion of chiral selectors, such as cyclodextrins, in the BGE can enable the separation of enantiomeric impurities, should they be relevant to the synthetic pathway. mdpi.comnih.gov The high resolving power of CE can achieve theoretical plate numbers far exceeding those of HPLC, providing a powerful tool for detecting trace-level impurities. fiveable.me

Table 2: Representative Capillary Electrophoresis Parameters

Parameter Condition Purpose
Capillary Fused-silica, e.g., 50 µm i.d., 60 cm length Provides the separation channel. nih.gov
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5 Maintains pH, carries current, and ensures analyte is charged. mdpi.com
Applied Voltage +15 to +25 kV Drives the electrophoretic and electroosmotic flow. nih.gov
Temperature 20-25 °C Ensures reproducible migration times. mdpi.com
Injection Hydrodynamic (e.g., 50 mbar for 5 s) Introduces a small, precise plug of the sample.

| Detection | UV (e.g., 214 nm or 254 nm) | Monitors the analyte as it passes the detector window. |

Electrochemical Methods for Redox Behavior Studies and Quantification in Research Settings

Electrochemical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful techniques for investigating the redox properties of this compound and for its quantification in research environments. The two amino groups attached to the electron-rich pyridine ring are susceptible to oxidation, and these methods can precisely probe this behavior.

Cyclic voltammetry can be used to study the oxidation mechanism of the compound. By scanning the potential at an electrode (e.g., glassy carbon or pencil graphite) and measuring the resulting current, one can determine the oxidation potential and assess the reversibility of the redox process. nih.gov This information is valuable for understanding the compound's electronic structure and its potential role in electrochemical applications or degradation pathways.

Differential pulse voltammetry is a more sensitive technique often used for quantitative analysis. nih.gov It provides a peak-shaped response where the peak height is directly proportional to the concentration of the analyte. A method could be developed by applying DPV to solutions of this compound in a suitable supporting electrolyte, such as a phosphate buffer. nih.gov After calibration with standards, this technique can offer a low-cost and rapid method for quantification with low detection limits. nih.gov

Table 3: Typical Voltammetric Method for Quantification

Technique Parameter Value/Setting Function
DPV Working Electrode Glassy Carbon Electrode Surface for the redox reaction.
Reference Electrode Ag/AgCl Provides a stable reference potential.
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 5) Provides conductivity and controls pH. nih.gov
Potential Range e.g., +0.4 V to +1.2 V Scans across the oxidation potential of the amino groups.
Pulse Amplitude 50 mV Enhances the faradaic current relative to the charging current.

Spectrophotometric Titrations for Determining Dissociation Constants and Solution Behavior

Spectrophotometric titration is a classic and effective method for determining the acid dissociation constants (pKa values) of ionizable compounds like this compound. The compound has three ionizable centers: the two amino groups and the pyridine ring nitrogen. Understanding their pKa values is critical for predicting the compound's charge state, solubility, and interactions in solutions of varying pH.

The method involves recording the UV-Vis absorbance spectrum of a dilute solution of the compound at a series of precisely controlled pH values. The pyridine ring and its amino substituents constitute a chromophore whose absorbance spectrum is sensitive to protonation events. As the pH of the solution is changed, the equilibrium between the different protonated species shifts, leading to changes in the absorbance spectrum (e.g., shifts in λmax or changes in molar absorptivity).

By plotting the absorbance at a specific wavelength against the pH, a titration curve is generated. This curve can be mathematically analyzed to extract the pKa values. The data provides fundamental insights into the solution behavior of the molecule, which is essential for developing formulations and analytical methods like HPLC and CE. mdpi.com

Table 4: Hypothetical Data from a Spectrophotometric Titration

pH Absorbance at 275 nm (AU) Predominant Species
2.0 0.85 Tri-protonated form
4.0 0.70 Mixture of tri- and di-protonated
6.0 0.55 Di-protonated form
8.0 0.40 Mixture of di- and mono-protonated
10.0 0.25 Mono-protonated form

Automated Synthesis Monitoring and In-Process Control Techniques

The synthesis of specialty chemicals like this compound benefits significantly from automated synthesis and in-process control (IPC) technologies. These systems enhance reaction consistency, improve safety, and optimize yield and purity by providing real-time data on the reaction's progress. youtube.com

Automated reaction stations can precisely control parameters such as temperature, pressure, and reagent addition rates. youtube.com These reactors can be integrated with analytical probes for continuous monitoring. For example, an attenuated total reflectance Fourier-transform infrared (ATR-FTIR) probe inserted into the reaction vessel can track the concentration of reactants and products in real-time by monitoring their characteristic infrared absorption bands. This allows for the precise determination of the reaction endpoint, preventing the formation of excess impurities due to over-reaction.

Alternatively, an automated sampling system can be connected to an HPLC, periodically drawing small aliquots from the reactor, quenching the reaction, and injecting the sample for analysis. This provides detailed snapshots of the reaction mixture's composition over time, tracking not only the main product but also the formation and disappearance of intermediates and by-products. nih.gov This level of process analytical technology (PAT) is invaluable for process development, optimization, and ensuring batch-to-batch consistency in a manufacturing setting. google.comepo.org

Q & A

Q. What are the recommended methods for synthesizing 2,3-Diamino-4-picoline dihydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves reductive amination or substitution reactions starting from 4-picoline derivatives. For example, halogenation of 4-picoline followed by amination with ammonia or amines under controlled pH and temperature can yield the diamine intermediate. The dihydrochloride salt is formed by treating the free base with hydrochloric acid. Optimization includes adjusting reaction time, temperature (e.g., 50–80°C for amination), and stoichiometric ratios of reagents to minimize by-products like unreacted starting materials or over-alkylated derivatives .

Q. How should solubility and stability of this compound be assessed for experimental use?

Solubility can be determined in polar solvents (e.g., water, methanol) via gravimetric analysis or UV-Vis spectroscopy. Stability studies should include pH-dependent degradation assays (e.g., incubating the compound in buffers ranging from pH 2–12) and thermal analysis (TGA/DSC). Store the compound in airtight, light-protected containers at –20°C to prevent hygroscopic degradation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and using activated carbon for spill containment. Refer to Safety Data Sheets (SDS) for hazard-specific guidelines, though data for this compound may require extrapolation from structurally similar dihydrochlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 2,3-Diamino-4-picoline derivatives?

Contradictions may arise from impurities, assay variability, or differences in cell models. Mitigation strategies include:

  • Purity validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥98% purity .
  • Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate to establish EC50/IC50 consistency .
  • Orthogonal assays : Combine enzymatic assays with cell-based readouts (e.g., cAMP ELISA for receptor activity) .

Q. What advanced techniques are suitable for characterizing the molecular structure and interactions of this compound?

  • X-ray crystallography : Resolve crystal structure to confirm protonation states and chloride coordination .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in D2O to assign amine and aromatic proton signals, with HSQC for carbon-proton correlation .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict pKa values and tautomeric equilibria .

Q. How can the compound’s role in structure-activity relationship (SAR) studies be optimized for drug discovery?

  • Scaffold modification : Introduce substituents at the pyridine ring (e.g., halogens, methyl groups) to assess steric/electronic effects on target binding .
  • Salt forms : Compare dihydrochloride with other salts (e.g., sulfate, citrate) to evaluate solubility and bioavailability differences .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with biological targets (e.g., kinases, GPCRs) .

Methodological Considerations

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • LC-MS/MS : Employ a C18 column with ion-pairing agents (e.g., 0.1% formic acid) and MRM transitions for sensitive detection in biological samples .
  • Titrimetry : Use potentiometric titration with 0.1 M NaOH to quantify free amine groups, accounting for dihydrochloride stoichiometry .

Q. How should researchers address batch-to-batch variability in synthesized compounds?

  • QC documentation : Require certificates of analysis (CoA) with HPLC purity, NMR spectra, and residual solvent data for each batch .
  • Stability-indicating assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile functional groups .

Notes for Data Interpretation

  • Contradictory solubility data : May arise from polymorphic forms; characterize solid-state properties via PXRD .
  • Bioactivity discrepancies : Cross-validate using primary cells vs. immortalized lines to rule out model-specific artifacts .

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